molecular formula C17H18N2O B1305413 1-Acetyl-3,5-diphenylpyrazolidine CAS No. 332102-25-7

1-Acetyl-3,5-diphenylpyrazolidine

Cat. No.: B1305413
CAS No.: 332102-25-7
M. Wt: 266.34 g/mol
InChI Key: VPHCFSLKUFAMIT-UHFFFAOYSA-N
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Description

1-Acetyl-3,5-diphenylpyrazolidine (CAS: 332102-25-7) is a heterocyclic organic compound featuring a pyrazolidine core substituted with two phenyl groups at positions 3 and 5 and an acetyl group at position 1. Its molecular formula is C₁₇H₁₈N₂O, with a molecular weight of 266.35 g/mol . The compound is primarily utilized in industrial and scientific research, particularly in synthetic chemistry and pharmacological studies, though specific applications remain under investigation .

Properties

IUPAC Name

1-(3,5-diphenylpyrazolidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c1-13(20)19-17(15-10-6-3-7-11-15)12-16(18-19)14-8-4-2-5-9-14/h2-11,16-18H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPHCFSLKUFAMIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(N1)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30389557
Record name 1-acetyl-3,5-diphenylpyrazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30389557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332102-25-7
Record name 1-acetyl-3,5-diphenylpyrazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30389557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

1-Acetyl-3,5-diphenylpyrazolidine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-Acetyl-3,5-diphenylpyrazolidine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: This compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: Research on this compound includes its potential use as a pharmaceutical intermediate.

Mechanism of Action

The mechanism of action of 1-Acetyl-3,5-diphenylpyrazolidine involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, influencing various biochemical processes . The exact molecular targets and pathways depend on the specific application and context of its use. For example, in medicinal chemistry, it may act on specific enzymes or receptors involved in disease pathways .

Comparison with Similar Compounds

Table 1: Molecular Properties of 1-Acetyl-3,5-diphenylpyrazolidine and a Constitutional Isomer

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features
This compound C₁₇H₁₈N₂O 266.35 332102-25-7 Pyrazolidine core with acetyl and two phenyl groups
(1H-Indol-3-ylmethyl)-(2-methoxy-benzyl)-amine C₁₇H₁₈N₂O 266.35 625409-25-8 Indole and methoxybenzyl substituents

Key Observations :

  • Both compounds share identical molecular formulas and weights but differ in functional groups and core structures.

Physicochemical and Reactivity Comparison

Table 2: Functional Group Impact on Properties

Compound Type Core Structure Key Functional Groups Predicted Lipophilicity (LogP)* Stability Notes
This compound Saturated pyrazolidine Acetyl, phenyl Moderate (estimated ~3.5) Stable under inert conditions
Pyrazole derivatives (e.g., (3,5-Diphenyl-pyrazol-1-yl)-acetic acid) Unsaturated pyrazole Carboxylic acid, phenyl Low (estimated ~2.0) Susceptible to oxidation

Analysis :

  • The saturated pyrazolidine ring in this compound enhances stability compared to unsaturated pyrazole derivatives, which may exhibit higher reactivity due to conjugated double bonds .

Biological Activity

1-Acetyl-3,5-diphenylpyrazolidine (CAS No. 332102-25-7) is a chemical compound with significant biological activity, particularly in the fields of biochemistry and pharmacology. Its molecular formula is C17H18N2O, with a molecular weight of 266.34 g/mol. This article explores its biological mechanisms, applications, and comparative studies with similar compounds.

This compound exhibits a unique structure that allows it to interact with various biological targets. The compound's mechanism of action involves:

  • Enzyme Interaction : It can modulate enzyme activity by binding to active sites or allosteric sites, affecting metabolic pathways and biochemical processes.
  • Receptor Modulation : The compound may interact with specific receptors, influencing cellular signaling pathways and physiological responses.

Biological Applications

The biological applications of this compound include:

  • Pharmaceutical Research : It is being investigated for potential therapeutic uses, particularly as an anti-inflammatory and anticancer agent due to its ability to influence cellular processes.
  • Biochemical Studies : The compound serves as a biochemical probe for studying enzyme interactions and metabolic pathways in various organisms.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameStructureKey Differences
3,5-Diphenylpyrazolidine Lacks acetyl groupDifferent reactivity and biological properties
1-Acetyl-3-phenylpyrazolidine One phenyl groupSimpler structure; potentially less versatile
1-Acetyl-5-phenylpyrazolidine One phenyl groupAffects chemical and biological properties

The presence of the acetyl group in this compound enhances its reactivity and potential for diverse applications compared to its analogs.

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of this compound in various biological contexts:

  • Anti-inflammatory Activity : Research indicates that this compound exhibits significant anti-inflammatory effects in vitro, making it a candidate for developing new anti-inflammatory drugs .
  • Plant Growth Regulation : In agricultural studies, derivatives of pyrazolidines have shown promise in enhancing plant growth. For example, compounds similar to this compound have been tested for their effects on seed germination and vegetative growth in barley and other crops .
  • Cytokinin-like Activity : Studies have demonstrated that certain pyrazolidine derivatives can stimulate cytokinin-like activity in plants, promoting growth and development comparable to traditional phytohormones like auxins .

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